(E)-N-(2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)phenyl)-4-methoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using various organic chemistry techniques. For example, pinacol boronic esters, which are similar to part of the structure of the given compound, are often used as building blocks in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Without more information, it’s difficult to provide a detailed analysis .Scientific Research Applications
Sulfonamide-Based Medicinal Chemistry
Sulfonamides have a rich history in medicinal chemistry, being the first synthetic antimicrobial drugs introduced. The chemical structure of sulfonamides allows for a wide variety of biological activities, leading to extensive research and development efforts aimed at creating new therapeutic agents. Recent advances in sulfonamide-based chemistry have highlighted their versatility in drug discovery, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antidiabetic activities. These efforts underline the significant role sulfonamides play in the development of drugs with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).
Environmental Impact of Organochlorine Compounds
The environmental impact of organochlorine compounds, which share structural similarities with the compound of interest due to the presence of chlorophenyl groups, is a crucial area of research. These compounds, often used in pesticides and industrial processes, have raised concerns due to their persistence and potential toxicity in aquatic environments. Research into the fate, behavior, and degradation of such compounds is vital for assessing their environmental risk and developing strategies for mitigation and remediation. The study of chlorophenols, for example, provides insights into the moderate to high persistence of these compounds in the environment and their toxic effects on aquatic life, emphasizing the need for careful management and disposal (K. Krijgsheld & A. D. Gen, 1986).
Safety And Hazards
properties
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23/h3-16,26H,17-18H2,1-2H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAOVVIUGUOYHA-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)phenyl)-4-methoxybenzenesulfonamide |
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